Cas no 883539-48-8 ((2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine)

2-Methoxyethyl[(1-methyl-1H-indol-2-yl)methyl]amine is a specialized amine derivative featuring a methoxyethyl substituent and a 1-methylindole moiety. This compound is of interest in synthetic and medicinal chemistry due to its structural versatility, serving as a potential intermediate for the development of pharmacologically active molecules. The methoxyethyl group enhances solubility in polar solvents, while the indole scaffold provides a rigid, aromatic framework conducive to binding interactions. Its well-defined molecular structure allows for precise modifications, making it valuable in targeted synthesis. The compound is typically handled under controlled conditions to ensure stability and purity, meeting rigorous research and industrial standards.
(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine structure
883539-48-8 structure
商品名:(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine
CAS番号:883539-48-8
MF:C13H18N2O
メガワット:218.294823169708
MDL:MFCD06800920
CID:4718404

(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine 化学的及び物理的性質

名前と識別子

    • (2-METHOXYETHYL)[(1-METHYL-1H-INDOL-2-YL)-METHYL]AMINE
    • BB 0220051
    • (2-methoxyethyl)[(1-methylindol-2-yl)methyl]amine
    • (2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine
    • MDL: MFCD06800920
    • インチ: 1S/C13H18N2O/c1-15-12(10-14-7-8-16-2)9-11-5-3-4-6-13(11)15/h3-6,9,14H,7-8,10H2,1-2H3
    • InChIKey: AKBANWNVYDVGFP-UHFFFAOYSA-N
    • ほほえんだ: O(C)CCNCC1=CC2C=CC=CC=2N1C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 210
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 26.2

(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
016229-500mg
(2-Methoxyethyl)[(1-methyl-1H-indol-2-yl)-methyl]amine
883539-48-8
500mg
$184.00 2023-09-09

(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine 関連文献

(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amineに関する追加情報

Comprehensive Overview of (2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine (CAS No. 883539-48-8)

(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine, with the CAS number 883539-48-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, belongs to the class of indole derivatives, which are widely studied for their diverse biological activities. The presence of both methoxyethyl and methylindole moieties in its structure makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery and medicinal chemistry, given the prominence of indole scaffolds in FDA-approved drugs.

The compound's unique structure, featuring a 2-methoxyethylamine side chain attached to a 1-methylindole core, offers intriguing possibilities for structure-activity relationship (SAR) studies. Such studies are critical in optimizing pharmacological properties like bioavailability, metabolic stability, and target binding affinity. Recent trends in AI-driven drug design have further amplified interest in this molecule, as computational models increasingly rely on well-characterized building blocks like 883539-48-8 to predict novel drug candidates. This aligns with the growing demand for precision medicine and personalized therapeutics, where tailored molecular designs are paramount.

From a synthetic chemistry perspective, (2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine is valued for its role in multicomponent reactions and catalyzed transformations. Its amine functionality allows for facile derivatization, enabling the creation of libraries of analogs for high-throughput screening. This is particularly relevant in the context of fragment-based drug discovery, where small molecules like this serve as critical starting points. Additionally, the compound's logP and polar surface area metrics suggest favorable drug-likeness, a hot topic in contemporary cheminformatics discussions.

Beyond pharmaceutical applications, CAS No. 883539-48-8 has found utility in material science, particularly in the development of functionalized polymers and smart coatings. The indole moiety contributes to π-stacking interactions, which are essential for designing conductive materials or sensors. This dual applicability in life sciences and advanced materials underscores the compound's interdisciplinary importance, resonating with current trends in convergence research.

Quality control and analytical characterization of 883539-48-8 are facilitated by techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency, a priority for industrial-scale production. The compound's stability under ambient conditions and solubility profile in common organic solvents further enhance its practicality for laboratory use. As regulatory standards for impurity profiling become stricter, robust analytical protocols for compounds like this are increasingly sought after.

In summary, (2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine (CAS 883539-48-8) exemplifies the synergy between molecular innovation and applied research. Its relevance spans from next-generation therapeutics to cutting-edge materials, making it a compelling subject for both academic and industrial investigations. As the scientific community continues to explore sustainable synthesis and green chemistry approaches, this compound's modular design positions it as a valuable asset for future breakthroughs.

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